5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, also known as 5-methylfuroic acid, is an organic compound that is widely used in the synthesis of various drugs and other compounds. It is a white crystalline solid with a molecular weight of 203.21 g/mol. 5-methylfuroic acid is a versatile compound that has a wide range of applications in the synthesis of drugs, chemicals, and other compounds.
Scientific Research Applications
Antioxidant Agent Development
- Microwave-Assisted Synthesis for Antioxidant Agents: A study by Mateev, Georgieva, & Zlatkov (2022) explored the synthesis of N-pyrrolyl carboxylic acid derivatives, demonstrating their potential as antioxidant agents. This research utilized microwave heating to optimize synthesis, yielding compounds with significant radical-scavenging capacity.
HIV-1 Inhibition
- Design for HIV-1 Fusion Inhibitors: Research by Jiang et al. (2011) involved the synthesis of compounds similar to 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, demonstrating their effectiveness as HIV-1 entry inhibitors. The study highlighted the role of these compounds in blocking HIV-1 mediated cell-cell fusion.
Antimicrobial Agent Synthesis
- Novel Antimicrobial Agents: A study by Hublikar et al. (2019) focused on the synthesis of pyrrole carboxylate derivatives, finding them to be effective antimicrobial agents. These compounds were characterized by their heterocyclic ring structure, suggesting their potential in antimicrobial applications.
Synthesis and Utility in Organic Chemistry
Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters Synthesis
Meninno, Carratù, Overgaard, & Lattanzi (2021) developed a novel method for synthesizing highly functionalized pyrrole-2-carboxylic acid esters Meninno et al. (2021). Their approach emphasizes the synthetic utility of these compounds, using benign solvents and metal-free conditions.
Pyrrole and Furan Derivatives Synthesis
Hassan's (2007) work on synthesizing substituted furan and pyrrole compounds Hassan (2007) demonstrated their potential applications, including antimicrobial activities. This study showcases the versatility of pyrrole derivatives in organic synthesis.
Novel Synthesis Approaches
- New Synthesis Methodologies: Stroganova et al. (2013) developed a method for synthesizing benzimidazoles starting from compounds related to 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid Stroganova et al. (2013). This research contributes to the field of synthetic organic chemistry, offering new pathways for compound synthesis.
Safety and Hazards
properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-2-5-9(14-6)7-3-4-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKBMWIMCAKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid |
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